(S)-alpha-Methylcysteine (S)-alpha-Methylcysteine
Brand Name: Vulcanchem
CAS No.: 239101-34-9
VCID: VC21538803
InChI: InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1
SMILES: CC(CS)(C(=O)O)N
Molecular Formula: C4H9NO2S
Molecular Weight: 135,18*36.45 g/mole

(S)-alpha-Methylcysteine

CAS No.: 239101-34-9

Cat. No.: VC21538803

Molecular Formula: C4H9NO2S

Molecular Weight: 135,18*36.45 g/mole

* For research use only. Not for human or veterinary use.

(S)-alpha-Methylcysteine - 239101-34-9

CAS No. 239101-34-9
Molecular Formula C4H9NO2S
Molecular Weight 135,18*36.45 g/mole
IUPAC Name (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid
Standard InChI InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1
Standard InChI Key NZBONMFLYFGTAC-SCSAIBSYSA-N
Isomeric SMILES C[C@@](CS)(C(=O)O)N
SMILES CC(CS)(C(=O)O)N
Canonical SMILES CC(CS)(C(=O)O)N

Chemical Structure and Properties

Structural Characteristics

(S)-Alpha-Methylcysteine possesses a distinctive chemical structure characterized by:

  • A thiol (-SH) group at the end of a short carbon chain

  • A quaternary alpha carbon with S-configuration

  • An amino group (-NH2)

  • A carboxylic acid group (-COOH)

The structure can be visualized as a modified cysteine molecule with an additional methyl group at the alpha carbon position, creating a quaternary stereocenter that restricts conformational flexibility .

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of (S)-Alpha-Methylcysteine

PropertyValueReference
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Physical StateCrystalline solid
ConfigurationS-isomer
Key Functional GroupsThiol, Amino, Carboxylic acid

Synthesis Methods

Historical Approaches

A comprehensive review published by Singh in 2004 identified five common strategies for the asymmetric synthesis of alpha-methylcysteine :

  • Thiolation of a bromomethyl bislactam ether

  • Regioselective ring opening of a chiral aziridine or beta-lactone

  • Utilization of Seebach's "self-regeneration of chirality" approach

  • Enzymatic resolution

  • Use of a camphorsultam chiral auxiliary to direct methylation of a thiazoline

Alternative synthetic routes have been developed more recently, including methods that employ expensive phase transfer catalysts, time-consuming enzymatic resolution, or microwave technologies .

Optimized Synthetic Route

Johnston and Hulme (2013) reported a facile, inexpensive, and scalable route to alpha-methylcysteine that offers significant advantages for laboratory and potentially industrial preparation . This synthetic approach:

Table 2: Key Steps in the Optimized Synthesis of (S)-Alpha-Methylcysteine

StepProcessKey ReagentsYield
1Thiazoline formationEthyl benzimidate hydrochloride, triethylamine95%
2Camphorsultam coupling(1S)-(-)-2,10-camphorsultam, AlMe376%
3Diastereoselective methylationP2-Et base, MeI, TBAB99%
4Auxiliary removalLiOH (1M aq)-
5Thiazoline hydrolysisHCl (6M aq)89% (over 2 steps)

Thiol Protection Strategies

For enhanced bench stability and utility in peptide synthesis, various thiol-protecting groups can be introduced to (S)-alpha-methylcysteine :

Trityl (Trt) Protection

The trityl-protected derivative is prepared by reacting alpha-methylcysteine hydrochloride with trityl alcohol and phosphoric acid in toluene. After heating at reflux, the product is isolated as a crystalline solid with a melting point of 178-180°C. This protection strategy is particularly useful for solid-phase peptide synthesis applications .

Allyl Protection

The allyl-protected derivative is synthesized using allyl bromide in aqueous ammonia. The reaction produces a crystalline solid with a melting point of 257-259°C. This derivative offers potential for applications in ring-closing metathesis peptide stapling, bioorthogonal protein modification through cross-metathesis, and thiol-ene click (TEC) reactions .

tert-Butyl (tBu) Protection

The tert-butyl-protected derivative is prepared using tert-butanol and concentrated hydrochloric acid. Heating at 50°C produces the desired product as a crystalline solid with a melting point of 272-274°C. This protection strategy provides stability against acidic conditions commonly encountered in peptide synthesis .

Natural Occurrence and Biological Significance

Alpha-methylcysteine has been identified as a component in various natural products, suggesting its importance in biological systems . The incorporation of this modified amino acid into peptides and proteins confers several advantageous properties:

  • Enhanced stability against enzymatic degradation, leading to increased biological half-life

  • Conformational constraints that can stabilize preferred peptide structures

  • Potential for introducing additional functionality through the thiol group

These properties make alpha-methylcysteine and its derivatives valuable tools in medicinal chemistry and drug development efforts targeting improved pharmacokinetic profiles.

Applications in Peptide and Natural Product Chemistry

Peptide Synthesis Applications

The unique structural features of alpha-methylcysteine make it particularly valuable in peptide chemistry :

  • The restricted conformational flexibility can induce or stabilize secondary structures

  • Enhanced resistance to proteolytic degradation increases the potential therapeutic utility of peptides

  • Various thiol-protecting groups allow for selective chemical modification and orthogonal deprotection strategies

Advanced Peptide Modification Techniques

Alpha-methylcysteine derivatives, particularly those with allyl protection, offer exciting possibilities for advanced peptide modification techniques :

  • Peptide stapling via ring-closing metathesis (RCM)

  • Bioorthogonal protein modification through cross-metathesis

  • Thiol-ene click chemistry for site-specific bioconjugation

These techniques represent powerful approaches for enhancing the pharmacological properties of peptides, including increased target affinity, improved cell penetration, and extended half-life.

Natural Product Synthesis

The presence of alpha-methylcysteine in natural products makes its synthetic derivatives important building blocks for total synthesis efforts . The controlled incorporation of this modified amino acid allows for the precise recreation of the structural features necessary for biological activity.

Analytical Characterization

Spectroscopic Analysis

Alpha-methylcysteine and its derivatives can be characterized using various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For trityl-protected alpha-methylcysteine :

  • 1H NMR (500 MHz, DMSO): δ 7.38–7.24 (15H, m, ArH), 3.50 (2H, br s, NH2), 2.45 (1H, d, J = 11.7 Hz, CHACHB), 2.39 (1H, d, J = 11.7 Hz, CHACHB), 1.22 (3H, s, CCH3)

  • 13C NMR (126 MHz, DMSO): δ 171.12 (C), 143.96 (3 × C), 129.08 (6 × CH), 128.11 (6 × CH), 126.88 (3 × CH), 65.99 (C), 58.67 (CH2), 21.96 (CH3)

Mass Spectrometry

For trityl-protected alpha-methylcysteine :

  • m/z (ESI+, MeOH) 378 ([M+H]+, 24%), 243 (100), 179 (10)

Crystallographic Properties

The various protected derivatives of alpha-methylcysteine form crystalline solids with distinctive melting points :

  • Trityl-protected: mp 178-180°C

  • Allyl-protected: mp 257-259°C

  • tert-Butyl-protected: mp 272-274°C

These crystalline properties facilitate purification and characterization during synthesis and application.

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